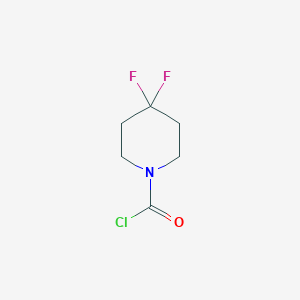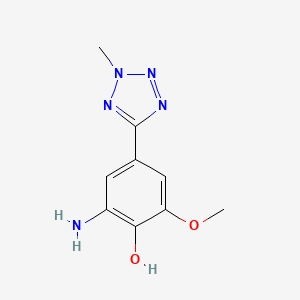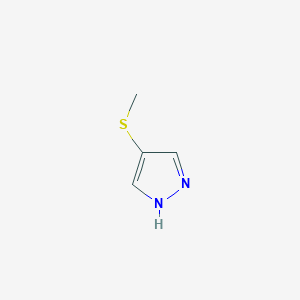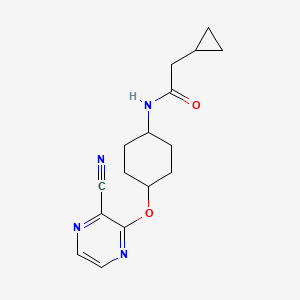![molecular formula C22H16N6O2 B2859155 3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 2034563-52-3](/img/structure/B2859155.png)
3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a benzene ring (from the “phenyl” part), a pyridine ring (from the “pyridin-3-yl” part), a 1,2,3-triazole ring (from the “1H-1,2,3-triazol-4-yl” part), and an isoxazole ring (from the “benzo[c]isoxazole-5-carboxamide” part) .
Molecular Structure Analysis
The molecular structure likely includes multiple ring structures including a benzene ring, a pyridine ring, a 1,2,3-triazole ring, and an isoxazole ring .科学的研究の応用
Antiviral Applications
The indole derivatives have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, our compound could be explored for its potential as an antiviral agent, particularly against RNA and DNA viruses.
Anti-inflammatory and Analgesic Properties
Indole derivatives have also demonstrated anti-inflammatory and analgesic activities . Compounds with indole and triazole moieties have been compared with known drugs like indomethacin and celecoxib for their effectiveness in reducing inflammation and pain . This suggests that our compound could be a candidate for the development of new anti-inflammatory and pain-relief medications.
Anticancer Research
The presence of indole and triazole in a compound’s structure has been associated with anticancer properties . These compounds can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound could be investigated for its potential to inhibit cancer cell growth and proliferation.
Antimicrobial Activity
Indole derivatives are known to exhibit antimicrobial properties . They have been used to combat a variety of microbial infections, including those caused by bacteria and fungi . The compound could be studied for its efficacy in treating microbial infections, possibly offering a new avenue for antibiotic development.
Enzyme Inhibition
Compounds containing indole and triazole rings have been studied for their ability to inhibit various enzymes. This is particularly relevant in the context of antitubercular, antidiabetic, and anticholinesterase activities . The compound could be valuable in the research of enzyme inhibitors for therapeutic applications.
Agricultural Chemical Research
Indole derivatives like indole-3-acetic acid play a role as plant hormones. The compound could be investigated for its potential use in agricultural chemistry , particularly in the synthesis of plant growth regulators or as a component in the development of new pesticides .
Drug Development Synthon
The imidazole moiety, which is structurally related to triazole, is a core component in many natural products and drugs. It serves as an important synthon in drug development, suggesting that our compound could be a valuable starting point for the synthesis of a range of pharmacologically active molecules .
Fungicidal Applications
Lastly, compounds with similar structures have shown fungicidal activity . This indicates that our compound could be synthesized and tested for its ability to protect plants or materials against fungal decay and contamination .
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to changes in cellular processes and have downstream effects on the organism.
Result of Action
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-phenyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c29-22(24-12-17-14-28(27-25-17)18-7-4-10-23-13-18)16-8-9-20-19(11-16)21(30-26-20)15-5-2-1-3-6-15/h1-11,13-14H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUYCMMYLROWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CN(N=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)
![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)


